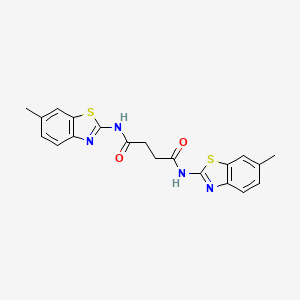
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features two benzothiazole rings substituted with methyl groups at the 6-position, connected by a butanediamide linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide typically involves the condensation of 2-amino-6-methylbenzothiazole with a suitable butanediamide precursor. One common method is the reaction of 2-amino-6-methylbenzothiazole with butanediamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4; typically in aqueous or organic solvents under mild conditions.
Reduction: NaBH4, LiAlH4; usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: HNO3, Br2; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the benzothiazole rings
科学的研究の応用
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other functional materials
作用機序
The mechanism of action of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide.
Benzothiazole: The parent compound of the benzothiazole family.
6-Methylbenzothiazole: A methyl-substituted derivative of benzothiazole.
Uniqueness
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide is unique due to its dual benzothiazole rings and butanediamide linker, which confer specific chemical and biological properties.
特性
分子式 |
C20H18N4O2S2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)butanediamide |
InChI |
InChI=1S/C20H18N4O2S2/c1-11-3-5-13-15(9-11)27-19(21-13)23-17(25)7-8-18(26)24-20-22-14-6-4-12(2)10-16(14)28-20/h3-6,9-10H,7-8H2,1-2H3,(H,21,23,25)(H,22,24,26) |
InChIキー |
NBCTVLKHOJRAFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chloro-4-fluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970428.png)
![3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10970434.png)
![N-{3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10970435.png)
![4-ethyl-3-(4-methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10970436.png)
![N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10970439.png)
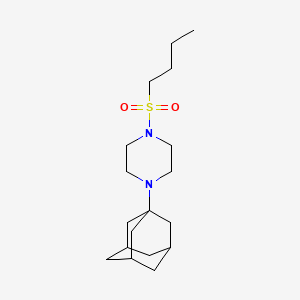
![3-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970444.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]acetamide](/img/structure/B10970453.png)
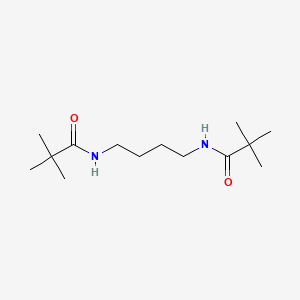
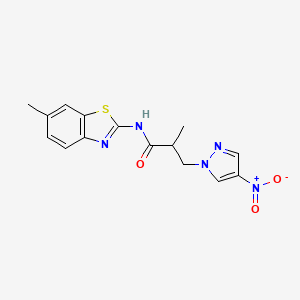
![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10970499.png)
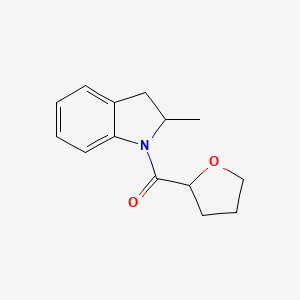

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10970538.png)
